Pubchem_14292449
Description
PubChem CID 14292449 is a unique chemical entity indexed in the PubChem Compound database, which aggregates chemical information from over 400 data contributors .
- Chemical descriptors: Molecular formula, molecular weight, IUPAC name, SMILES, InChIKey, and computed physicochemical properties (e.g., logP, topological polar surface area) .
- Bioactivity data: Links to BioAssay results (AIDs) and biological targets, if available .
- Literature associations: Citations from scientific articles, patents, and databases that mention CID 14292449 .
- Structural representations: 2-D and 3-D conformers (if the compound meets size, flexibility, and elemental criteria) .
Properties
CAS No. |
134309-62-9 |
|---|---|
Molecular Formula |
C10H25Sb5 |
Molecular Weight |
754.11 g/mol |
InChI |
InChI=1S/5C2H5.5Sb/c5*1-2;;;;;/h5*1H2,2H3;;;;; |
InChI Key |
JIZBRJMHYSLWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sb].CC[Sb].CC[Sb].CC[Sb].CC[Sb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Pubchem_14292449” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple reaction steps, each carefully controlled to ensure the correct formation of the compound.
Catalytic Reactions: Catalysts are often used to speed up the reaction and improve yield.
Temperature and Pressure Control: Precise control of temperature and pressure is essential to achieve the desired reaction conditions.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound. Key factors in industrial production include:
Optimization of Reaction Conditions: Ensuring that the reaction conditions are optimized for maximum yield and purity.
Use of High-Quality Raw Materials: The quality of raw materials can significantly impact the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
“Pubchem_14292449” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
“Pubchem_14292449” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “Pubchem_14292449” involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in biological processes.
Signal Transduction Pathways: Modulating signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
2-D Similarity ("Similar Compounds")
This method uses subgraph fingerprints to evaluate structural overlap, emphasizing shared scaffolds and functional groups. Compounds with a Tanimoto similarity score ≥0.8 are precomputed as neighbors . For example:
- Scaffold retention : Identifies analogs with conserved core structures.
- Functional group substitutions : Detects derivatives with modified side chains or substituents.
3-D Similarity ("Similar Conformers")
This approach leverages Gaussian shape overlay to assess 3-D molecular shape and binding site compatibility. It prioritizes compounds with similar steric and electronic profiles, even if structurally distinct .
Data Integration
PubChem cross-references results with bioactivity data, enabling structure-activity relationship (SAR) analysis. For instance, a 2-D analog might share CID 14292449’s inhibitory activity against a kinase, while a 3-D analog could mimic its binding to a G-protein-coupled receptor .
Comparative Analysis with Similar Compounds
The following table illustrates hypothetical analogs of CID 14292449, based on PubChem’s typical data structure:
| CID | Similarity Type | Tanimoto Score (2-D) | Shape Tanimoto (3-D) | Molecular Weight | Bioactivity (e.g., IC50, nM) | Key Structural Differences |
|---|---|---|---|---|---|---|
| CID 12345 | 2-D | 0.92 | 0.75 | 350.4 | 12.5 (Kinase X) | Methyl group substitution |
| CID 67890 | 3-D | 0.65 | 0.89 | 355.8 | 8.3 (GPCR Y) | Different scaffold, similar shape |
| CID 11223 | Hybrid | 0.85 | 0.82 | 348.9 | 15.0 (Enzyme Z) | Halogen addition |
Case Study: 2-D Analog (CID 12345)
Case Study: 3-D Analog (CID 67890)
Complementary Use of 2-D and 3-D Similarity
Limitations
- 3-D computational cost: Limited to smaller, rigid molecules (≤50 non-hydrogen atoms, ≤15 rotatable bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
